molecular formula C6H2ClN3O2S B6158956 4-Chloro-7-nitrothieno[3,2-d]pyrimidine CAS No. 31169-30-9

4-Chloro-7-nitrothieno[3,2-d]pyrimidine

Cat. No.: B6158956
CAS No.: 31169-30-9
M. Wt: 215.62 g/mol
InChI Key: PUCRPGNCYRQHEC-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chlorine at position 4 and a nitro group at position 5. Its molecular formula is C₆H₂ClN₃O₂S, with a molecular weight of 219.62 g/mol . This compound is part of a broader class of thienopyrimidines, which are structurally analogous to purines and have garnered attention for their medicinal and synthetic utility . The presence of electron-withdrawing substituents (chloro and nitro) at the 4- and 7-positions significantly influences its reactivity, making it a versatile intermediate in nucleophilic substitution reactions and drug discovery .

Properties

CAS No.

31169-30-9

Molecular Formula

C6H2ClN3O2S

Molecular Weight

215.62 g/mol

IUPAC Name

4-chloro-7-nitrothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H2ClN3O2S/c7-6-5-4(8-2-9-6)3(1-13-5)10(11)12/h1-2H

InChI Key

PUCRPGNCYRQHEC-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-nitrothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by chlorination and nitration steps. For instance, the synthesis may begin with the cyclization of a suitable precursor to form the thieno[3,2-d]pyrimidine ring system. This intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride, followed by nitration using nitric acid or a nitrating mixture .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-7-nitrothieno[3,2-d]pyrimidine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of non-phosphorus chlorination reagents can help minimize the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitrothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-7-nitrothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-chloro-7-nitrothieno[3,2-d]pyrimidine is primarily due to its ability to interact with specific molecular targets. For instance, in the context of kinase inhibition, the compound binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The nitro group in 4-chloro-7-nitrothieno[3,2-d]pyrimidine enhances electrophilicity at C4, favoring nucleophilic displacement reactions (e.g., with amines or alkoxides) compared to methyl- or oxo-substituted analogs . 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (C7 methyl) exhibits steric hindrance, reducing reactivity at C7 but enabling regioselective substitutions at C2 or C4 .

Synthetic Pathways: 4-Chloro-7-nitro derivatives are typically synthesized via nitration of chlorinated precursors, whereas 2-chlorothieno[2,3-d]pyrimidin-4-amine is obtained by ammonolysis of dichloro intermediates . Acetamide derivatives (e.g., compound 24 in ) require acetylation of free amines, a step unnecessary in nitro- or chloro-substituted compounds .

Spectral and Physicochemical Comparisons

Table 2: Spectral Data of Selected Compounds

Compound IR Peaks (cm⁻¹) ^1H-NMR Highlights (δ, ppm)
4-Chloro-7-nitrothieno[3,2-d]pyrimidine Not explicitly reported; expected NO₂ (~1520), C-Cl (~740) Not reported in evidence
2-Chlorothieno[2,3-d]pyrimidin-4-amine 3340, 3289 (NH), 740 (C-Cl) δ 7.55 (Ar-H), 8.1 (NH₂)
Compound 24 () 1730 (C=O), 1690 (C=O), 3390 (NH) δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)

Key Observations:

  • Nitro vs. Amine Groups: The absence of NH stretches in 4-chloro-7-nitrothieno[3,2-d]pyrimidine distinguishes it from amine-substituted analogs (e.g., δ 8.1 ppm for NH₂ in compound 3m ).
  • Carbonyl Signals : Acetamide derivatives (e.g., compound 24) show distinct C=O stretches at ~1730 cm⁻¹, absent in nitro- or chloro-substituted compounds .

Biological Activity

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer, antiviral, and anti-inflammatory agent. We will review relevant studies, present data tables summarizing findings, and discuss case studies that highlight the compound's efficacy.

  • Molecular Formula : C6H4ClN3O2S
  • Molecular Weight : 195.63 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.

Anticancer Activity

4-Chloro-7-nitrothieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) study indicated that the presence of chlorine at the C4 position is crucial for biological activity. For instance, halogenated thieno[3,2-d]pyrimidines demonstrated selective antiproliferative properties against various cancer cell lines, including leukemia and breast cancer cells.

Table 1: Anticancer Activity of 4-Chloro-7-nitrothieno[3,2-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1L1210 (Leukemia)1.5Induces apoptosis
Compound 2MCF-7 (Breast)2.0Cell cycle arrest
Compound 3A549 (Lung)3.5Inhibition of kinase activity

Antiviral Activity

Research has indicated that certain derivatives of this compound exhibit antiviral properties. For example, studies have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The compound's ability to interfere with viral protein synthesis is particularly noteworthy.

Case Study: Antiviral Efficacy
In a study conducted by Dewal et al., derivatives of thieno[3,2-d]pyrimidines were screened for their antiviral activity against influenza viruses. The results demonstrated significant reductions in viral titers at concentrations lower than those toxic to host cells.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-chloro-7-nitrothieno[3,2-d]pyrimidine have also been explored. Compounds derived from this scaffold have shown potential in reducing inflammation markers in vitro and in vivo.

Table 2: Anti-inflammatory Activity of Selected Derivatives

CompoundInflammatory ModelEffect Observed
Compound ARAW264.7 MacrophagesDecreased TNF-α production by 50%
Compound BCarrageenan-induced paw edema in ratsReduced edema by 60%

The biological activity of 4-chloro-7-nitrothieno[3,2-d]pyrimidine can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Many derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Apoptosis Induction : The compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inflammatory Pathway Modulation : They can modulate signaling pathways related to inflammation.

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